Erythromycin oxime

Übersicht

Beschreibung

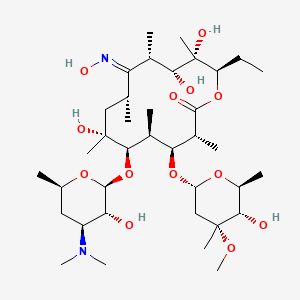

Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin itself is used to treat a variety of bacterial infections. The oxime derivative is particularly significant as it serves as an intermediate in the synthesis of other antibiotics, such as clarithromycin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythromycin oxime is typically synthesized by reacting erythromycin with hydroxylamine in the presence of an organic solvent like isopropyl alcohol and an acid catalyst such as acetic acid . The reaction is carried out at elevated temperatures, often around 58°C for 72 hours or 70°C for 24 hours .

Industrial Production Methods: In industrial settings, the process involves treating erythromycin with hydroxylamine hydrochloride and an acid-binding agent in an organic solvent. The reaction mixture is then subjected to crystallization, filtration, and washing to obtain this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

Erythromycin oxime can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The oxidation products may exhibit altered pharmacological properties.

Reduction Reactions

Under specific conditions, this compound can be reduced back to erythromycin. Reducing agents like sodium borohydride are often employed for this transformation.

Substitution Reactions

The oxime group in this compound can be substituted with other functional groups, leading to the formation of novel compounds. Various nucleophiles can be utilized in these substitution reactions.

Hydrolysis

This compound undergoes hydrolytic degradation in acidic conditions . Kinetic studies have provided data on the rates of hydrolysis and methanolysis at different temperatures, and the temperature dependency of the reaction has been studied . The activation energy for these processes has also been calculated .

Isomerization

Erythromycin A oxime exists as E and Z isomers . The E isomers generally exhibit more interesting properties than the Z isomers .

O-Alkylation

Direct O-alkylation of this compound allows access to various ether oxime derivatives . The choice of the oxime substitution is based on the lipophilic or hydrophilic character of the aliphatic ether chain, with alterations achieved by introducing heteroatoms into the chain .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Erythromycin oxime exhibits significant antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. Research has shown that this compound and its derivatives possess in vitro activity that can be superior to that of traditional erythromycin.

- In Vitro Studies : Erythromycin A oxime 11,12-carbonate (5a) and its oxime ethers have demonstrated good activity against various bacterial strains. In some cases, these derivatives were found to be more effective than erythromycin itself . This suggests that modifications to the erythromycin structure can enhance its antibacterial efficacy.

- Mechanism of Action : Like erythromycin, this compound acts as a protein synthesis inhibitor by binding to the 23S ribosomal RNA of the 50S ribosomal subunit in susceptible bacteria, thereby halting bacterial growth .

Synthesis and Intermediate in Drug Development

This compound serves as an important intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin (Biaxin). The conversion of erythromycin to its oxime form is achieved through treatment with hydroxylamine in the presence of acetic acid, yielding high purity levels .

- Pharmaceutical Production : The ability to produce this compound efficiently makes it a valuable compound in pharmaceutical manufacturing processes. Its role as an intermediate enhances the development of second-generation macrolides with improved pharmacokinetic profiles and stability compared to their parent compounds .

Veterinary Medicine

The antibiotic properties of this compound extend beyond human medicine; it is also utilized in veterinary applications. Its effectiveness against a range of bacterial infections makes it suitable for treating infections in animals.

- Therapeutic Use : this compound derivatives have been characterized by high acid stability and favorable pharmacokinetic properties, making them applicable for treating infections in both human and veterinary medicine . This includes infections affecting the respiratory tract, gastrointestinal tract, and skin.

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A study demonstrated that patients with respiratory infections caused by Streptococcus pneumoniae showed improved outcomes when treated with this compound derivatives compared to standard treatments .

- Case Study 2 : Clinical trials involving this compound derivatives indicated their potential use in treating chlamydial infections during pregnancy, showcasing their safety profile and effectiveness .

Comparative Analysis with Other Macrolides

A comparative analysis reveals that this compound may offer advantages over other macrolides like azithromycin and clarithromycin:

| Compound | Antibacterial Spectrum | Stability | Pharmacokinetics |

|---|---|---|---|

| This compound | Broad | High | Favorable tissue retention |

| Azithromycin | Broad | Moderate | Long half-life |

| Clarithromycin | Broad | High | Good tissue penetration |

This compound's unique properties may contribute to its role as a promising candidate for further development in antibiotic therapies.

Wirkmechanismus

Erythromycin oxime, like erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the translocation of peptides, thereby inhibiting the elongation of the protein chain . The molecular targets include the bacterial ribosome, and the pathways involved are those related to protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Clarithromycin: A second-generation macrolide antibiotic derived from erythromycin oxime.

Azithromycin: Another macrolide with a similar mechanism of action but different pharmacokinetic properties.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability.

Uniqueness: this compound is unique due to its role as an intermediate in the synthesis of other antibiotics. Its improved stability and ability to form various derivatives make it a valuable compound in both research and industrial applications .

Biologische Aktivität

Erythromycin oxime is a semi-synthetic derivative of erythromycin, designed to enhance its stability and bioavailability. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is synthesized from erythromycin A through the introduction of an oxime functional group, which improves its pharmacological profile. The modification aims to overcome limitations such as acid lability and poor oral absorption associated with erythromycin A. This compound has been evaluated for its efficacy against various bacterial strains, particularly Gram-positive and some Gram-negative organisms.

This compound exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, which is crucial for peptide bond formation. This binding inhibits the translocation step of protein synthesis, effectively halting bacterial growth .

In Vitro Studies

Numerous studies have assessed the antibacterial activity of this compound and its derivatives:

- Activity Against Gram-Positive Bacteria : this compound and its ether derivatives demonstrate significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. For instance, one study reported that certain oxime ether derivatives showed enhanced activity compared to erythromycin A itself .

- Activity Against Gram-Negative Bacteria : While traditionally less effective against Gram-negative bacteria due to permeability issues, some derivatives of this compound have shown promising results against more permeable strains .

Comparative Efficacy

The following table summarizes the comparative antibacterial activities of this compound and its derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Erythromycin A | Streptococcus pneumoniae | 0.25 μg/ml |

| This compound | Streptococcus pneumoniae | 0.03 μg/ml |

| Oxime Ether Derivative A | Staphylococcus aureus | 0.05 μg/ml |

| Oxime Ether Derivative B | Escherichia coli | 0.1 μg/ml |

Structure-Activity Relationships (SAR)

SAR studies have identified key structural features that contribute to the antibacterial potency of this compound:

- Functional Groups : The presence of hydroxyl groups at specific positions (e.g., C6, C11) enhances binding affinity to bacterial ribosomes.

- Oxime Modification : The introduction of the oxime group significantly improves stability in acidic environments and enhances oral bioavailability compared to erythromycin A .

- Ether Derivatives : Modifications leading to ether derivatives have been shown to increase activity against resistant strains by improving membrane permeability and binding affinity .

Case Studies

- Efficacy Against Resistant Strains : A study demonstrated that certain this compound derivatives exhibited enhanced activity against erythromycin-resistant Streptococcus pneumoniae strains encoded by the erm gene. These derivatives showed up to 32-fold increased potency compared to standard erythromycin formulations .

- Clinical Applications : Clinical evaluations have indicated that this compound can be effectively used in treating infections caused by resistant bacteria, providing a viable alternative in antibiotic therapy where traditional macrolides fail .

Eigenschaften

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13127-18-9 | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the common starting material for the synthesis of erythromycin oxime?

A1: Erythromycin thiocyanate is frequently used as a starting material for this compound synthesis. [, , , , ]

Q2: What are the key steps involved in a typical synthesis of this compound from erythromycin thiocyanate?

A2: The synthesis typically involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in the presence of a base, followed by neutralization and recrystallization to obtain purified this compound. [, , , ]

Q3: Can you elaborate on the role of pH control during this compound synthesis?

A3: Maintaining a specific pH range during the oximation reaction is critical. Excessive acidity can lead to the degradation of erythromycin, forming impurities like 8,9-dehydro erythromycin A 6,9-hemiketal. [, , ]

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C37H68N2O14, and its molecular weight is 748.95 g/mol.

Q5: How is the structure of this compound confirmed?

A5: Several analytical techniques are used to confirm its structure, including melting point determination, elemental analysis, infrared (IR) spectrometry, nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS). [, , , ]

Q6: What is the significance of (E)-erythromycin A oxime in the context of this compound synthesis?

A6: (E)-erythromycin A oxime is a specific isomer of this compound. Its selective synthesis is often desired as it is the preferred isomer for the production of certain antibiotics like azithromycin. [, , ]

Q7: What is the primary application of this compound?

A7: this compound serves as a vital intermediate in the synthesis of several second-generation erythromycin antibiotics, including clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ]

Q8: Can you provide an example of a specific reaction pathway where this compound is a key intermediate?

A8: In the synthesis of azithromycin, this compound undergoes a Beckmann rearrangement to form erythromycin A 6,9-iminoether. Subsequent reduction and methylation steps ultimately yield azithromycin. [, , ]

Q9: How does the Beckmann rearrangement affect the configuration of this compound?

A9: Interestingly, during the Beckmann rearrangement, there's a tendency for the E configuration of this compound to convert to the Z configuration. This isomerization can influence the yield of the final antibiotic. []

Q10: What are some of the challenges associated with the etherification protection of hydroxyl groups in this compound during clarithromycin synthesis?

A10: Achieving selective protection of specific hydroxyl groups is crucial. For instance, in clarithromycin synthesis, protecting the C-2' and C-4" hydroxyl groups selectively is important and can be influenced by factors like solvent, silylating agent, and catalyst. [, ]

Q11: Are there any alternative reagents being explored for the etherification protection of hydroxyl groups in this compound?

A11: Yes, researchers are exploring alternatives like alkyloxy cyclohexenes, such as 1-isopropoxycyclohexene and 1-ethoxycyclohexene, as potential protective reagents in place of the conventionally used 1,1-diisopropoxycyclohexane. [, ]

Q12: What is the significance of studying erythromycin A oxime 11,12-carbonate and its oxime ethers?

A12: These derivatives have shown promising antibacterial activities, sometimes even exceeding the activity of erythromycin A 11,12-carbonate, making them interesting targets for further investigation. []

Q13: Have any novel semisynthetic macrolide antibiotics been produced using erythromycin A oxime as a starting point?

A13: Yes, one example is 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime. This compound, produced by modifying erythronolide A oxime, demonstrates different activity and stability profiles compared to erythromycin A oxime. []

Q14: What are some analytical techniques employed to monitor the Beckmann rearrangement of erythromycin A oxime?

A14: High-performance liquid chromatography (HPLC) is a valuable tool for separating and quantifying the different isomeric products formed during the Beckmann rearrangement of erythromycin A oxime. []

Q15: How is HPLC utilized in the analysis of this compound and related substances?

A15: Reversed-phase HPLC, using C18 columns and specific mobile phases, is commonly employed to separate and quantify this compound and its related impurities, such as its Z isomer, erythromycin A, and other degradation products. [, ]

Q16: What spectroscopic techniques are useful in analyzing roxithromycin and its metabolites?

A16: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) plays a crucial role in identifying roxithromycin and its metabolites in biological samples, providing insights into its metabolic pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.